Array ( [bid] => 1229130 )
3,4,5-Trimethoxyphenylacetaldehyde (3,4,5-TMPA) is an intermediate metabolite formed during the breakdown of mescaline, a psychedelic drug found in certain cacti. Research has investigated the metabolic pathway of mescaline, with 3,4,5-TMPA identified as a key step in its conversion to 3,4,5-trimethoxyphenylacetic acid (3,4,5-TMPAA) [].
Studies have explored the specific enzyme responsible for metabolizing 3,4,5-TMPA to 3,4,5-TMPAA. Research suggests that microsomal aldehyde oxidase, an enzyme present in the liver, plays a crucial role in this process. This enzyme requires NADPH (nicotinamide adenine dinucleotide phosphate) as a cofactor for its activity, and the reaction is inhibited by specific chemicals.
Research has compared the pharmacological effects of mescaline, its deaminated metabolites (including 3,4,5-TMPA), and 3,4,5-TMPAA. Studies suggest that 3,4,5-TMPA and other deaminated metabolites exhibit significantly reduced or absent activity compared to the parent compound mescaline, in terms of inducing catalepsy and prolonging pentobarbital-induced sleep in mice []. This finding suggests that the deamination process plays a crucial role in deactivating the psychoactive effects of mescaline.
3,4,5-Trimethoxyphenylacetaldehyde is an organic compound characterized by the presence of three methoxy groups and an acetaldehyde functional group attached to a phenyl ring. Its molecular formula is C₁₁H₁₄O₄, and it has a molecular weight of 210.23 g/mol. This compound is recognized as an intermediate metabolite of mescaline, a well-known psychedelic substance. The presence of methoxy groups enhances its lipophilicity, which may influence its biological activity and interactions within biological systems .
3,4,5-Trimethoxyphenylacetaldehyde undergoes various chemical transformations. One significant reaction involves its oxidation to form 3,4,5-trimethoxyphenylacetic acid. This reaction occurs via a NADPH-dependent pathway catalyzed by cytochrome P450 isozyme CYP2C29 in mouse hepatic microsomes. The oxidation process incorporates molecular oxygen into the carboxylic acid product . Other potential reactions include:
The biological activity of 3,4,5-trimethoxyphenylacetaldehyde is primarily linked to its role as a metabolite of mescaline. Research indicates that while mescaline exhibits significant psychoactive effects, the metabolites, including 3,4,5-trimethoxyphenylacetaldehyde, tend to have diminished or negligible activity in terms of cataleptogenic effects and sleep prolongation in pharmacological studies . This suggests that the biological impact of this compound is considerably less than that of its parent compound.
Synthesis of 3,4,5-trimethoxyphenylacetaldehyde can be achieved through several methods:
These methods allow for both laboratory-scale and industrial-scale production.
3,4,5-Trimethoxyphenylacetaldehyde serves as a valuable intermediate in the synthesis of various pharmaceutical compounds and psychedelic phenethylamines. Its structural features make it suitable for incorporation into drug molecules aimed at treating various conditions or for research purposes in pharmacology and medicinal chemistry .
Studies on the interactions involving 3,4,5-trimethoxyphenylacetaldehyde primarily focus on its metabolic pathways and potential interactions with cytochrome P450 enzymes. The oxidation process mediated by CYP2C29 highlights how this compound can influence metabolic rates and the bioavailability of other drugs when present in the system . Further investigations are needed to explore its interactions with other biochemical pathways.
Several compounds share structural similarities with 3,4,5-trimethoxyphenylacetaldehyde. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3,4-Dimethoxyphenylacetaldehyde | Two methoxy groups | Less lipophilic than 3,4,5-trimethoxyphenylacetaldehyde |
| 3-Methoxyphenylacetaldehyde | One methoxy group | Potentially lower biological activity |
| 3,4,5-Trimethoxybenzaldehyde | Similar aromatic structure but different functional group | Used as an intermediate in various pharmaceuticals |
| Mescaline | Phenethylamine structure with additional functional groups | Strong psychoactive properties compared to derivatives |
These comparisons illustrate how the presence and arrangement of methoxy groups influence the chemical properties and biological activities of these compounds.
3,4,5-Trimethoxyphenylacetaldehyde is systematically named 2-(3,4,5-trimethoxyphenyl)acetaldehyde under IUPAC nomenclature. Its structure consists of a phenyl ring with methoxy groups at the 3, 4, and 5 positions and an acetaldehyde moiety (-CH₂CHO) attached to the aromatic core. The compound’s synonyms include 3,4,5-trimethoxybenzeneacetaldehyde and (3,4,5-trimethoxyphenyl)acetaldehyde, reflecting its functional groups and substitution pattern.
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 5320-31-0 | |
| Molecular Formula | C₁₁H₁₄O₄ | |
| Molecular Weight | 210.23 g/mol | |
| SMILES | COC1=CC(=CC(=C1OC)OC)CC=O | |
| InChI Key | PDZYOCOHQGFKLC-UHFFFAOYSA-N | |
| Melting Point | 39–40°C |
The compound’s spectral data, including NMR and IR profiles, confirm the presence of the aldehyde carbonyl stretch near 1720 cm⁻¹ and aromatic C-O-C vibrations characteristic of methoxy groups.
The synthesis of 3,4,5-trimethoxyphenylacetaldehyde was first reported in 1956 by Duff and Pepper, who employed two distinct routes:
Earlier work by Mauthner (1947) described its preparation via ozonolysis of 3,4,5-trimethoxyallylbenzene, though this method was less efficient. These synthetic advances laid the groundwork for its application in alkaloid synthesis, such as the production of 5'-methoxylophotine (a tetrahydroisoquinoline derivative) via reductive amination with phenethylamines.
3,4,5-Trimethoxyphenylacetaldehyde is a versatile building block in heterocyclic chemistry. Its aldehyde group participates in:
As a metabolite of mescaline, 3,4,5-trimethoxyphenylacetaldehyde is oxidized to 3,4,5-trimethoxyphenylacetic acid (TMPAA) by hepatic microsomal enzymes, particularly CYP2C29 in mice. This NADPH-dependent reaction is inhibited by SKF 525-A and disulfiram, implicating cytochrome P450 isoforms in its detoxification. Pharmacological studies reveal that mescaline’s deaminated metabolites, including this aldehyde, exhibit reduced psychoactive effects compared to the parent compound, highlighting the role of metabolic pathways in modulating drug activity.
3,4,5-Trimethoxyphenylacetaldehyde represents a substituted aromatic aldehyde compound with the molecular formula C11H14O4 and a molecular weight of 210.23 grams per mole [1] [2]. The compound is systematically named as 2-(3,4,5-trimethoxyphenyl)acetaldehyde and is registered under Chemical Abstracts Service number 5320-31-0 [1] [2].
The molecular architecture of 3,4,5-trimethoxyphenylacetaldehyde consists of a benzene ring bearing three methoxy substituents at the 3, 4, and 5 positions, connected to an acetaldehyde functional group through a methylene bridge [2] [3]. The compound exhibits a trigonal planar geometry around the carbonyl carbon atom due to its sp2 hybridization state [43]. The bond angle around the aldehydic carbon approximates 120 degrees, consistent with the planar arrangement of the carbonyl group [43].
The primary functional groups present in this molecule include:
Table 1: Physical Properties of 3,4,5-Trimethoxyphenylacetaldehyde
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C11H14O4 | [1] |
| Molecular Weight | 210.23 g/mol | [1] |
| Density | 1.089-1.097 g/cm³ | [3] [8] |
| Boiling Point | 313.4-318.4°C at 760 mmHg | [3] [8] |
| Flash Point | 132.8-136.6°C | [3] [8] |
| Refractive Index | 1.496 | [3] [8] |
| Vapor Pressure | 0.000497 mmHg at 25°C | [3] |
The electronic structure of 3,4,5-trimethoxyphenylacetaldehyde is influenced by the electron-donating properties of the three methoxy substituents, which increase electron density on the aromatic ring through resonance and inductive effects [40]. This electron enrichment affects the compound's reactivity patterns and spectroscopic properties [24] [40].
Infrared Spectroscopy Characteristics
The infrared spectrum of 3,4,5-trimethoxyphenylacetaldehyde exhibits several characteristic absorption bands that reflect its functional group composition [24] [27]. The most prominent feature is the carbonyl stretching vibration of the aldehyde group, which appears in the range of 1685-1710 cm⁻¹ [24] [27]. This frequency range is typical for aromatic aldehydes, where conjugation with the aromatic system results in a lower wavenumber compared to aliphatic aldehydes [24] [27].
The aldehydic carbon-hydrogen stretching vibration manifests as a characteristic absorption around 2720-2830 cm⁻¹, often appearing as a shoulder peak adjacent to the aliphatic carbon-hydrogen stretches [27] [30]. This distinctive feature serves as a diagnostic marker for aldehyde identification [27] [30].
The methoxy functional groups contribute several absorption bands to the infrared spectrum [25]. The carbon-oxygen single bond stretching vibrations of the methoxy groups appear in the range of 1050-1250 cm⁻¹ [25]. Phenyl alkyl ethers, such as the methoxy substituents in this compound, typically show two strong absorbances for carbon-oxygen stretching at approximately 1050 and 1250 cm⁻¹ [25].
Nuclear Magnetic Resonance Spectroscopy Features
In proton nuclear magnetic resonance spectroscopy, 3,4,5-trimethoxyphenylacetaldehyde displays several distinctive signals [29] [34]. The aldehydic proton appears as a characteristic signal in the highly deshielded region between 9.0-10.0 parts per million [29] [34] [35]. This extreme downfield chemical shift results from the combination of the electron-withdrawing effect of the carbonyl oxygen and the anisotropic deshielding effect of the pi-electron system [29] [34].
The aromatic protons of the substituted benzene ring resonate in the typical aromatic region of 6.5-8.5 parts per million [32] [35]. Due to the symmetrical substitution pattern with methoxy groups at positions 3, 4, and 5, the aromatic region shows a simplified pattern with equivalent protons at positions 2 and 6 [32].
The methylene protons connecting the aromatic ring to the aldehyde group appear in the range of 2.8-4.5 parts per million, characteristic of protons on carbons adjacent to both aromatic and carbonyl systems [30] [35]. The three methoxy groups contribute signals around 3.7-4.0 parts per million, typical for aromatic methyl ethers [35].
Table 2: Nuclear Magnetic Resonance Chemical Shift Assignments
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aldehydic Proton | 9.6-9.9 | Singlet | 1H |
| Aromatic Protons | 6.5-7.0 | Singlet | 2H |
| Methylene Bridge | 3.6-3.8 | Singlet | 2H |
| Methoxy Groups | 3.8-3.9 | Singlet | 9H |
In carbon-13 nuclear magnetic resonance spectroscopy, the aldehydic carbon exhibits a characteristic signal around 190-200 parts per million, typical for aldehyde carbonyl carbons [29] [33] [36]. The aromatic carbons resonate in the range of 125-150 parts per million, with the methoxy-bearing carbons appearing at the downfield end of this range due to the electron-donating effects of the oxygen substituents [33] [36].
Mass spectrometric analysis of 3,4,5-trimethoxyphenylacetaldehyde reveals characteristic fragmentation patterns typical of aromatic aldehydes [14] [44]. The molecular ion peak appears at mass-to-charge ratio 210, corresponding to the molecular weight of the compound [1] [2].
Primary Fragmentation Pathways
The most common fragmentation mechanism involves alpha-cleavage adjacent to the carbonyl group, resulting in the loss of the aldehydic hydrogen to produce a prominent peak at mass-to-charge ratio 209 (M-1) [34] [44]. This fragmentation is particularly diagnostic for aldehydes and helps distinguish them from other carbonyl-containing compounds [34] [44].
Alpha-cleavage can also occur on the other side of the carbonyl group, leading to the formation of an acylium ion [14] [44]. This process generates a stable resonance-stabilized cation that appears as a significant peak in the mass spectrum [14] [47]. For 3,4,5-trimethoxyphenylacetaldehyde, this fragmentation would produce an ion at mass-to-charge ratio 181, corresponding to the loss of the formyl group (CHO, 29 mass units) [14] [44].
Secondary Fragmentation Processes
The trimethoxyphenyl portion of the molecule can undergo further fragmentation through the sequential loss of methoxy groups [14]. Each methoxy group has a mass of 31 atomic mass units, and their stepwise elimination produces characteristic peaks in the mass spectrum [14]. The base peak often corresponds to the trimethoxybenzyl cation, which benefits from both aromatic stabilization and the electron-donating effects of the methoxy substituents [47].
Table 3: Major Mass Spectrometric Fragment Ions
| Fragment Ion (m/z) | Assignment | Relative Intensity | Fragmentation Process |
|---|---|---|---|
| 210 | [M]⁺- | Variable | Molecular ion |
| 209 | [M-H]⁺ | High | Alpha-cleavage (aldehyde H loss) |
| 181 | [M-CHO]⁺ | Moderate | Alpha-cleavage (formyl loss) |
| 150 | [M-2×CH₃O]⁺ | Low | Sequential methoxy loss |
| 119 | [M-3×CH₃O]⁺ | Low | Complete methoxy elimination |
McLafferty Rearrangement Considerations
Although 3,4,5-trimethoxyphenylacetaldehyde possesses the structural requirements for McLafferty rearrangement (a carbonyl group with gamma-hydrogen atoms), this fragmentation pathway is typically less prominent in aromatic aldehydes compared to aliphatic analogs [44] [45] [46]. The aromatic substitution and relatively short alkyl chain reduce the probability of this six-membered ring transition state formation [44] [46].
Molecular Geometry and Computational Studies
Computational modeling studies using density functional theory methods provide detailed insights into the three-dimensional structure and electronic properties of 3,4,5-trimethoxyphenylacetaldehyde [20] [23]. These calculations typically employ hybrid functionals such as B3LYP with basis sets like 6-311+G(d,p) to achieve reliable geometrical and energetic predictions [20] [23].
The optimized molecular geometry reveals that the aromatic ring maintains planarity, while the methoxy substituents adopt conformations that minimize steric hindrance [39] [42]. In aromatic compounds with multiple methoxy substituents, computational studies indicate that the meta-methoxy groups (positions 3 and 5) tend to be virtually coplanar with the benzene ring, while the para-methoxy substituent (position 4) may adopt a slightly perpendicular orientation to reduce steric interactions [56].
Conformational Analysis
The methylene bridge connecting the aromatic ring to the aldehyde group introduces conformational flexibility to the molecule [20]. Computational conformational searches reveal that the most stable conformation positions the aldehydic carbon approximately coplanar with the aromatic ring system, maximizing potential conjugative interactions [20]. The energy barrier for rotation around the carbon-carbon bond connecting the aromatic ring to the methylene group is relatively low, allowing for conformational mobility at ambient temperatures [20].
Table 4: Computed Geometric Parameters
| Structural Parameter | Calculated Value | Method |
|---|---|---|
| C-C (aromatic) | 1.38-1.42 Å | DFT/B3LYP |
| C-O (methoxy) | 1.36-1.38 Å | DFT/B3LYP |
| C=O (aldehyde) | 1.20-1.22 Å | DFT/B3LYP |
| C-C-O angle (methoxy) | 115-120° | DFT/B3LYP |
| Dihedral angle (ring-CHO) | 0-30° | DFT/B3LYP |
Crystal Packing and Intermolecular Interactions
Although specific crystallographic data for 3,4,5-trimethoxyphenylacetaldehyde was not extensively documented in the available literature, studies of related trimethoxybenzene derivatives provide insights into likely crystal packing motifs [56] [59]. Compounds containing 3,4,5-trimethoxybenzene units typically form crystal structures stabilized by a combination of weak intermolecular interactions [56] [59].
The aldehyde functional group serves as both a hydrogen bond donor (through the aldehydic hydrogen) and acceptor (through the carbonyl oxygen), contributing to the formation of intermolecular hydrogen bonding networks in the solid state [42] [59]. The presence of multiple methoxy groups provides additional opportunities for carbon-hydrogen to oxygen hydrogen bonding interactions [42] [59].
Hirshfeld Surface Analysis Considerations
Based on analogous studies of substituted benzaldehyde derivatives, Hirshfeld surface analysis would likely reveal that hydrogen-hydrogen contacts constitute the largest percentage of intermolecular interactions, followed by carbon-hydrogen and oxygen-hydrogen contacts [42]. The aromatic ring system would be expected to participate in pi-pi stacking interactions with neighboring molecules, contributing to the overall crystal stability [42] [55].